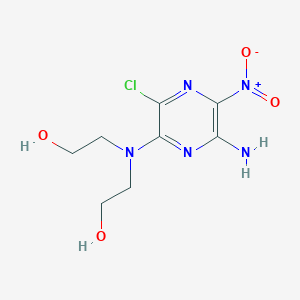
2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is a chemical compound with a complex structure that includes amino, chloro, and nitro functional groups attached to a pyrazine ring
Preparation Methods
The synthesis of 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of amino, chloro, and nitro groups through substitution reactions using reagents like ammonia, chlorine, and nitric acid under controlled conditions.
Attachment of Diethanol Groups: This step involves the reaction of the functionalized pyrazine with diethanolamine under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazine derivatives with amino, chloro, and nitro groups. Compared to these compounds, 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is unique due to the presence of diethanol groups, which may enhance its solubility and reactivity. Examples of similar compounds include:
- 2-Amino-6-chloro-3-nitropyridine
- 2-Amino-5-chloro-3-nitropyridine
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
CAS No. |
88793-45-7 |
|---|---|
Molecular Formula |
C8H12ClN5O4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H12ClN5O4/c9-5-7(13(1-3-15)2-4-16)12-6(10)8(11-5)14(17)18/h15-16H,1-4H2,(H2,10,12) |
InChI Key |
QYLSTKQFYNUKCI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


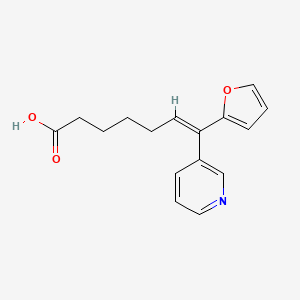
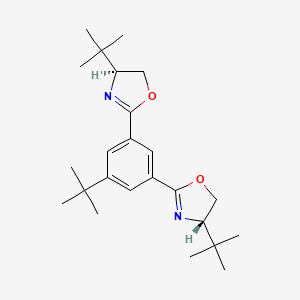
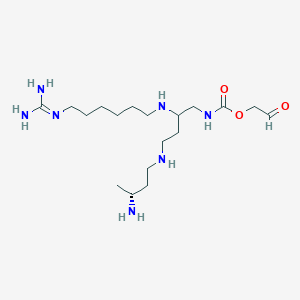

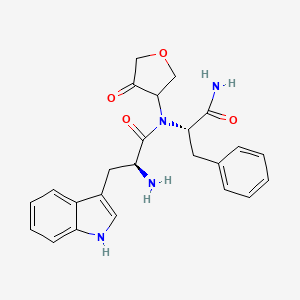

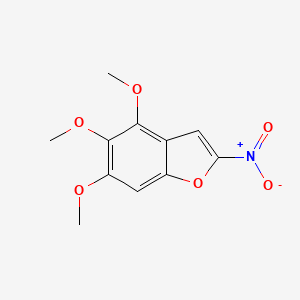


![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)
